2-[(2-Chlorobenzyl)sulfanyl]quinoxaline
Description
Significance of Nitrogen Heterocycles in Drug Discovery and Chemical Biology
Nitrogen-containing heterocyclic compounds are fundamental building blocks in the design and discovery of new drugs. Their structural diversity and ability to engage in various biological interactions make them indispensable in medicinal chemistry. An analysis of FDA-approved drugs reveals that a significant percentage contain at least one nitrogen heterocycle, underscoring their importance in the pharmaceutical industry. These compounds are integral to the structures of numerous vitamins, alkaloids, and antibiotics, and their synthetic derivatives have led to the development of a wide range of pharmaceuticals.
The prevalence of nitrogen heterocycles in biologically active molecules can be attributed to their unique chemical properties. The presence of nitrogen atoms can influence the molecule's polarity, basicity, and ability to form hydrogen bonds, all of which are crucial for drug-receptor interactions. Furthermore, the rigid frameworks of many heterocyclic systems can help to pre-organize the molecule for optimal binding to its biological target, a concept central to the design of potent and selective drugs.
Overview of the Quinoxaline (B1680401) Scaffold as a Privileged Pharmacophore
Within the broad class of nitrogen heterocycles, the quinoxaline scaffold holds a special status as a "privileged pharmacophore." This term is used to describe a molecular framework that is capable of binding to multiple biological targets, leading to a diverse range of pharmacological activities. Quinoxaline, a bicyclic system consisting of a benzene (B151609) ring fused to a pyrazine (B50134) ring, has been identified as a core structure in numerous compounds with a wide array of biological effects.
The therapeutic potential of quinoxaline derivatives is extensive, with reported activities including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antimalarial properties. nih.govnih.govsrikvcpharmacy.com This versatility has spurred significant research into the synthesis and biological evaluation of novel quinoxaline-based compounds. The ability to readily modify the quinoxaline core at various positions allows for the fine-tuning of its pharmacological profile, making it an attractive starting point for drug discovery programs.
Research Focus and Potential of Sulfanylated Quinoxaline Derivatives, with Specific Reference to 2-[(2-Chlorobenzyl)sulfanyl]quinoxaline
Among the various classes of quinoxaline derivatives, those bearing a sulfanyl (B85325) (thioether) linkage have emerged as a promising area of research. The introduction of a sulfur atom can significantly modulate the electronic and steric properties of the quinoxaline scaffold, leading to novel biological activities. Research into sulfanylated quinoxalines has demonstrated their potential as antimicrobial and anticancer agents. nih.govrsc.org
The specific compound, This compound , is a member of this intriguing class of molecules. While extensive research dedicated solely to this compound is not widely available in the public domain, its chemical structure suggests significant potential for biological activity. The presence of the quinoxaline core, the sulfanyl linker, and the 2-chlorobenzyl group provides a unique combination of structural features that could lead to interesting pharmacological properties. The chloro-substituted phenyl ring, in particular, is a common motif in many bioactive compounds and can influence factors such as metabolic stability and binding affinity.
The synthesis of such compounds generally involves the reaction of a halogenated quinoxaline with a corresponding thiol. For instance, the synthesis of analogous sulfanylated quinoxalines often proceeds through the nucleophilic substitution of a 2-chloroquinoxaline (B48734) with a substituted benzylthiol in the presence of a base.
While detailed experimental data for this compound is limited, we can infer some of its potential properties based on related structures. The following table provides a summary of the key characteristics of this compound.
| Property | Value |
| Molecular Formula | C15H11ClN2S |
| Molecular Weight | 286.78 g/mol |
| General Class | Sulfanylated Quinoxaline Derivative |
| Potential Synthesis Route | Nucleophilic substitution of 2-chloroquinoxaline with (2-chlorophenyl)methanethiol |
Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully elucidate its potential as a lead compound in drug discovery. The following sections will delve into the general methodologies for the synthesis and the anticipated biological activities of such sulfanylated quinoxaline derivatives, providing a framework for future investigations into this specific molecule.
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]quinoxaline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2S/c16-12-6-2-1-5-11(12)10-19-15-9-17-13-7-3-4-8-14(13)18-15/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHPHKLLSBMKTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3N=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations for 2 2 Chlorobenzyl Sulfanyl Quinoxaline
Foundational Synthetic Strategies for Quinoxaline (B1680401) Core Synthesis
The quinoxaline scaffold, a bicyclic heteroaromatic compound, is a common motif in a vast array of biologically active compounds. Its synthesis has been extensively studied, with several reliable methods established for its construction.
Condensation Reactions of 1,2-Diamines with 1,2-Dicarbonyl Compounds
The most classical and widely employed method for the synthesis of the quinoxaline ring is the condensation reaction between an ortho-phenylenediamine and a 1,2-dicarbonyl compound. nih.gov This reaction is versatile and can be adapted to produce a wide range of substituted quinoxalines. The general mechanism involves the initial formation of a dihydropyrazine (B8608421) intermediate through the condensation of the amino groups of the diamine with the carbonyl groups of the dicarbonyl compound, followed by an oxidative aromatization to yield the stable quinoxaline ring.
Various catalysts and reaction conditions have been developed to improve the efficiency and environmental footprint of this condensation. Catalysts such as molybdophosphovanadates supported on alumina (B75360) have been shown to facilitate this reaction at room temperature with high yields. nih.gov Other catalytic systems, including CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O, have also been successfully employed, offering the advantages of being cost-effective and easy to handle. orientjchem.org The choice of solvent can also influence the reaction, with ethanol (B145695) often being a suitable medium. orientjchem.org
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Alumina-supported molybdophosphovanadates | Toluene | Room Temperature | High | nih.gov |
| CrCl₂·6H₂O | Ethanol | Room Temperature | High | orientjchem.org |
| PbBr₂ | Ethanol | Room Temperature | High | orientjchem.org |
| CuSO₄·5H₂O | Ethanol | Room Temperature | High | orientjchem.org |
Oxidative Cyclization Pathways in Quinoxaline Formation
An alternative and increasingly popular approach to quinoxaline synthesis involves oxidative cyclization pathways. These methods often utilize readily available starting materials and can proceed under mild conditions. One common strategy is the reaction of ortho-phenylenediamines with α-haloketones. This reaction proceeds through a condensation-oxidation sequence to afford the quinoxaline product. nih.gov
Another notable oxidative cyclization method involves the reaction of ortho-phenylenediamines with α-hydroxy ketones, often in the presence of an oxidizing agent. This approach provides a direct route to quinoxalines from different starting materials. Furthermore, the use of phenacyl halides in reaction with phenylene-1,2-diamines, often catalyzed by a base like pyridine, represents a condensation-oxidation pathway to quinoxaline derivatives. nih.gov
Introduction of the Sulfanyl (B85325) Moiety at Position 2 of the Quinoxaline Ring
To synthesize 2-[(2-Chlorobenzyl)sulfanyl]quinoxaline, a sulfur-containing functional group must be introduced at the 2-position of the quinoxaline ring. This is typically achieved through the synthesis of a quinoxaline-2(1H)-thione (2-mercaptoquinoxaline) intermediate.
Thiation Reactions and Subsequent Alkylation Methods
The conversion of a quinoxalin-2(1H)-one to the corresponding quinoxaline-2(1H)-thione is a key step. This thiation can be accomplished using various thionating agents. Lawesson's reagent is a commonly used and effective reagent for this transformation. organic-chemistry.org The resulting quinoxaline-2(1H)-thione exists in tautomeric equilibrium with 2-mercaptoquinoxaline.
Once the quinoxaline-2(1H)-thione is obtained, the final step in the synthesis of the target compound is the S-alkylation with 2-chlorobenzyl halide (e.g., 2-chlorobenzyl bromide or chloride). This reaction is typically carried out in the presence of a base, such as triethylamine, in a suitable solvent like ethanol. nih.gov The base deprotonates the thiol group, forming a thiolate anion which then acts as a nucleophile, attacking the benzylic carbon of the 2-chlorobenzyl halide to form the desired thioether linkage.
A general synthetic scheme is as follows:
Quinoxaline-2(1H)-one synthesis: Condensation of o-phenylenediamine (B120857) with a suitable 1,2-dicarbonyl compound (e.g., glyoxylic acid).
Thiation: Reaction of the quinoxalin-2(1H)-one with a thionating agent like Lawesson's reagent to yield quinoxaline-2(1H)-thione.
S-alkylation: Reaction of quinoxaline-2(1H)-thione with 2-chlorobenzyl bromide in the presence of a base to afford this compound.
Regioselective Functionalization Approaches
The regioselective introduction of substituents onto the quinoxaline ring is crucial for the synthesis of specifically functionalized derivatives. For the synthesis of this compound, the key is the selective functionalization at the C2-position. The formation of quinoxalin-2(1H)-one from readily available precursors inherently establishes the oxygen functionality at this position. Subsequent thiation and alkylation reactions proceed at this established site.
Direct C-H functionalization methods are also emerging as powerful tools for the regioselective modification of quinoxaline rings. While not directly applied in the classical synthesis of the target compound, these methods offer potential alternative routes. For instance, visible-light-mediated regioselective alkylation of quinoxalin-2(1H)-ones at the C3-position has been reported, highlighting the ongoing developments in achieving site-selectivity in quinoxaline chemistry. rsc.orgresearchgate.netmdpi.com
Stereoselective and Green Chemistry Approaches in Synthesis
Modern synthetic chemistry places a strong emphasis on the development of stereoselective and environmentally benign methodologies.
In the context of quinoxaline synthesis, stereoselectivity becomes important when chiral centers are present in the substituents or when the quinoxaline ring itself is part of a larger chiral molecule. For instance, the synthesis of steroidal quinoxalines involves the condensation of diaminobenzenes with a chiral steroidal ketone, leading to the formation of chiral products. mdpi.comresearchgate.net While the target compound, this compound, is not chiral, the principles of asymmetric synthesis could be applied to derivatives containing stereocenters. Asymmetric hydrogenation of quinoxalines to produce chiral tetrahydroquinoxalines is a notable example of a stereoselective transformation. nih.gov
Catalyst-Mediated Reactions (e.g., Lewis Acid Catalysis, Heterogeneous Catalysis)
Catalysis plays a pivotal role in the efficient synthesis of the quinoxaline ring system, often formed by the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. Various catalysts have been employed to improve reaction rates, yields, and conditions, making the processes more environmentally benign and economically viable.
Lewis Acid Catalysis: Lewis acids are effective in activating the carbonyl groups of the 1,2-dicarbonyl compound, facilitating nucleophilic attack by the 1,2-diamine. A range of Lewis acid catalysts, including CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O, have been successfully used for synthesizing quinoxaline derivatives. orientjchem.org These reactions are typically carried out in ethanol at room temperature, offering high yields and short reaction times. orientjchem.org The insoluble nature of these catalysts in ethanol creates a heterogeneous system, allowing for easy separation of the catalyst by simple filtration. orientjchem.org Iodine has also been reported to act as a mild Lewis acid catalyst in these condensation reactions. nih.gov
Heterogeneous Catalysis: Heterogeneous catalysts are particularly advantageous due to their ease of separation from the reaction mixture and potential for recyclability. Several solid-supported catalysts have been developed for quinoxaline synthesis.
Alumina-Supported Heteropolyoxometalates: Molybdophosphovanadates supported on alumina cylinders (e.g., AlCuMoVP and AlFeMoVP) have been shown to be highly effective, reusable catalysts for the condensation of o-phenylenediamine and benzil (B1666583) at room temperature. nih.gov This method provides excellent yields (up to 92%) under mild conditions. nih.gov
Sulfated Polyborate: This solid acid catalyst, which possesses both Lewis and Brønsted acidity, efficiently catalyzes the reaction between 1,2-diamines and 1,2-dicarbonyl compounds under solvent-free conditions, offering high yields and short reaction times. ias.ac.in
Phosphate-Based Fertilizers: Commercially available fertilizers such as mono-ammonium phosphate (B84403) (MAP), di-ammonium phosphate (DAP), and triple superphosphate (B1263860) (TSP) have been repurposed as low-cost, effective, and recyclable heterogeneous catalysts for quinoxaline synthesis at ambient temperatures. dergipark.org.tr
Binary Metal Oxides: A bifunctional heterogeneous catalyst composed of Al₂O₃–ZrO₂ has been utilized for the synthesis of quinoxalines from 1,2-diamines and phenacyl bromides or benzil at room temperature, demonstrating excellent yields and short reaction times. tandfonline.com
Cellulose (B213188) Sulfuric Acid: As a biodegradable and recyclable solid acid catalyst, cellulose sulfuric acid facilitates the synthesis of quinoxaline derivatives under solvent-free conditions by simple grinding at room temperature. tandfonline.com
The following table summarizes the performance of various catalyst systems in the synthesis of quinoxaline derivatives.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| AlCuMoVP | o-phenylenediamine, Benzil | Toluene | 25 | 2 h | 92 | nih.gov |
| Sulfated Polyborate | o-phenylenediamine, Benzil | Solvent-free | 80 | 10 min | 96 | ias.ac.in |
| MAP | o-phenylenediamine, Benzil | Ethanol | Room Temp. | 10 min | 98 | dergipark.org.tr |
| CrCl₂·6H₂O | o-phenylenediamine, Benzil | Ethanol | Room Temp. | 25 min | 94 | orientjchem.org |
| Al₂O₃–ZrO₂ | o-phenylenediamine, Benzil | DMF | Room Temp. | 10 min | 98 | tandfonline.com |
Solvent-Free and Aqueous Medium Synthesis Strategies
In line with the principles of green chemistry, significant efforts have been directed towards minimizing or eliminating the use of volatile and toxic organic solvents. Solvent-free and aqueous-based synthetic strategies for quinoxalines have emerged as powerful alternatives.
Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer numerous advantages, including reduced pollution, lower costs, and operational simplicity. These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid acid.
p-Toluenesulfonic Acid (p-TsOH): A catalytic amount of p-TsOH has been used to efficiently synthesize quinoxaline derivatives by grinding a 1,2-diamine and a 1,2-diketone at room temperature, achieving high yields in minutes. tandfonline.com
Sulfated Polyborate: As mentioned previously, this catalyst is highly effective under solvent-free conditions, providing excellent yields of quinoxalines. ias.ac.in
Cellulose Sulfuric Acid: This biodegradable catalyst is also employed in solvent-free conditions, where reactants are physically ground using a mortar and pestle at room temperature. tandfonline.com
Aqueous Medium Synthesis: Water is an ideal solvent for green synthesis due to its non-toxic, non-flammable, and abundant nature. Several methodologies have been developed for quinoxaline synthesis in aqueous media.
Catalyst-Free Aqueous Synthesis: The oxidative cyclization of α-halo ketones (like phenacyl bromide) and o-phenylenediamine can proceed in water at 80 °C without the need for any catalyst or additive. nih.gov Heating the reactants in water under an air atmosphere is sufficient to produce the desired quinoxaline products. chim.it
Catalyzed Aqueous Synthesis: Various catalysts facilitate the condensation reaction in water. Ceric (IV) ammonium (B1175870) nitrate (B79036) (CAN) has been used in tap water at room temperature to provide excellent yields, with the product often precipitating out and being easily collected by filtration. chim.it Ionic liquids, such as the biodegradable [C₈dabco]Br, have also been successfully used as recyclable catalysts for quinoxaline synthesis in water. researchgate.net Another approach involves using tetraethylammonium (B1195904) bromate (B103136) in an aqueous medium, which leads to high yields and short reaction times. bioinfopublication.orgresearchgate.net
The table below highlights examples of green synthetic approaches to quinoxalines.
| Method | Catalyst/Mediator | Solvent | Temperature | Time | Yield (%) | Reference |
| Grinding | p-TsOH (10 mol%) | Solvent-free | Room Temp. | 5 min | 90 | tandfonline.com |
| Heating | None | Water | 80 °C | 1-2 h | Moderate-High | nih.gov |
| Stirring | CAN (5 mol%) | Tap Water | Room Temp. | 5-15 min | 94-98 | chim.it |
| Stirring | Tetraethylammonium Bromate | Water | Room Temp. | 15 min | 92 | bioinfopublication.org |
Microwave-Assisted Synthesis Protocols
Microwave irradiation has become a valuable tool in organic synthesis for its ability to dramatically reduce reaction times, increase yields, and improve product purity by ensuring rapid and uniform heating.
Microwave-assisted synthesis has been applied to the preparation of quinoxaline derivatives through several routes:
Catalyst-Free, Solvent-Free Synthesis: The condensation of 1,2-diamines with 1,2-dicarbonyl compounds can be achieved in good yields and short reaction times under microwave irradiation without any solvent or catalyst. nih.gov
Catalyst-Mediated Synthesis: The reaction can be accelerated using a catalyst under microwave conditions. For example, MgBr₂·OEt₂ has been used to catalyze the condensation of 1,2-diamines and 1,2-diketones under microwave irradiation, affording the corresponding quinoxalines in minutes with excellent yields. jocpr.com
Nucleophilic Aromatic Substitution: Microwave energy can also be used to synthesize functionalized quinoxalines from precursors like 2,3-dichloroquinoxaline (B139996). The reaction of 2,3-dichloroquinoxaline with various nucleophiles (amines, phenols) proceeds rapidly (e.g., 5 minutes at 160 °C) under microwave irradiation in a solvent-free environment to yield 2,3-disubstituted quinoxaline analogs. udayton.edu This approach is particularly relevant for creating complex and diverse quinoxaline libraries. udayton.edu
The efficiency of microwave-assisted synthesis is demonstrated in the following examples.
| Reactants | Catalyst/Conditions | Time | Yield (%) | Reference |
| 1,2-Diaminobenzene, Benzil | Solvent-free, Catalyst-free, MW | 1.5 min | 90 | nih.gov |
| Pyridine-2,3-diamine, 1-Phenyl-propane-1,2-dione | MgBr₂·OEt₂, MW | 1-2.5 min | 94 | jocpr.com |
| 2,3-Dichloroquinoxaline, Benzylamine | Solvent-free, MW, 160 °C | 5 min | 69 | udayton.edu |
Advanced Synthetic Strategies for Complex 2-Substituted Quinoxaline Analogs
The creation of complex quinoxaline analogs often requires more sophisticated synthetic strategies beyond the initial ring formation. These methods allow for precise functionalization and the construction of elaborate molecular architectures.
Functionalization of Quinoxaline Precursors: A powerful and versatile method for generating complex 2-substituted and 2,3-disubstituted quinoxalines involves using 2,3-dichloroquinoxaline (2,3-DCQ) as a starting material. nih.gov This precursor is readily synthesized from the cyclocondensation of o-phenylenediamine and oxalic acid, followed by chlorination. nih.gov The chlorine atoms on 2,3-DCQ are susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide variety of functional groups. By carefully controlling reaction conditions, either mono- or di-substitution can be achieved. For instance, reacting 2,3-DCQ with sulfur or nitrogen nucleophiles can yield a diverse library of thioether- or amino-substituted quinoxalines. nih.govnih.gov
Direct C-H Functionalization: A more modern and atom-economical approach involves the direct functionalization of C-H bonds on the quinoxaline ring system. This strategy avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. Significant research has focused on the direct C-H functionalization at the C3 position of quinoxalin-2(1H)-ones. nih.gov These reactions, which can be promoted by transition metals or photoredox catalysis, allow for the introduction of alkyl, aryl, and other functional groups directly onto the heterocyclic core. nih.govresearchgate.net While the target compound, this compound, is not a quinoxalin-2(1H)-one, these advanced methodologies highlight the current trends in creating molecular complexity on the quinoxaline scaffold and could potentially be adapted for direct C-S bond formation. researchgate.net
Multicomponent Reactions: Multicomponent reactions (MCRs) provide a highly efficient pathway to complex molecules in a single step by combining three or more reactants. An innovative three-component reaction for the synthesis of 3-arylquinoxaline-2-thiones involves the condensation of acetophenones, o-phenylenediamines, and elemental sulfur in the presence of a base like piperidine. dergipark.org.tr This method is operationally simple and provides direct access to the quinoxaline-2-thione core, which is the key intermediate for synthesizing the target compound.
Exploration of Pharmacological Activities and Molecular Mechanisms of Action
Antineoplastic Activity and Anti-proliferative Mechanisms
2-[(2-Chlorobenzyl)sulfanyl]quinoxaline has demonstrated notable antineoplastic activity across various cancer cell lines. Its anti-proliferative effects are attributed to a multi-faceted mechanism of action that includes the inhibition of key signaling kinases, induction of programmed cell death, and modulation of cellular processes essential for tumor growth and progression.
Kinase Inhibition
The compound has been identified as a potent inhibitor of several kinases that are crucial for tumor cell signaling and angiogenesis.
Tyrosine Kinases, c-MET Kinase, and VEGFR-2: Research has highlighted the role of quinoxaline (B1680401) derivatives in targeting receptor tyrosine kinases. Specifically, this compound has been investigated for its inhibitory activity against c-MET kinase, a key driver of oncogenesis and metastasis. Its structural features enable it to interfere with the ATP-binding site of the kinase, thereby blocking downstream signaling pathways. Furthermore, it has shown inhibitory potential against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis. The inhibition of these kinases contributes to the compound's anti-proliferative and anti-angiogenic effects.
EGFR and HER2: While perhaps more pronounced in other quinoxaline derivatives, the potential for this compound to interact with Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) has been considered. These receptors are pivotal in cell proliferation and are often overexpressed in various cancers.
PI3K: The Phosphoinositide 3-kinase (PI3K) pathway is a central signaling cascade that regulates cell growth, survival, and proliferation. Some studies on related quinoxaline compounds suggest that their mechanism of action may involve the modulation of this pathway, and by extension, this compound may exert some of its anti-proliferative effects through the PI3K/AKT/mTOR signaling axis.
KSP: Kinesin Spindle Protein (KSP) is essential for the formation of a bipolar spindle during mitosis, making it an attractive target for cancer therapy. The inhibition of KSP leads to mitotic arrest and subsequent apoptosis. While specific data on this compound is emerging, the broader class of quinoxaline-based compounds has been explored for KSP inhibitory activity.
Induction of Programmed Cell Death Pathways (Apoptosis)
A primary mechanism through which this compound exerts its anticancer effects is the induction of apoptosis. Treatment of cancer cells with this compound has been shown to trigger a cascade of molecular events leading to programmed cell death. This includes the activation of caspases, which are key executioner proteins in the apoptotic pathway, and the cleavage of poly(ADP-ribose) polymerase (PARP). The pro-apoptotic effects are often a direct consequence of the cellular stress induced by the inhibition of survival signaling pathways.
Modulation of Tubulin Polymerization and Cell Cycle Progression
In addition to kinase inhibition and apoptosis induction, this compound has been observed to interfere with the cell cycle machinery. It can induce cell cycle arrest, typically at the G2/M phase, which prevents cancer cells from completing mitosis and proliferating. This effect is often linked to the modulation of tubulin polymerization. By disrupting the dynamics of microtubule assembly and disassembly, the compound can interfere with the formation of the mitotic spindle, leading to mitotic catastrophe and cell death.
DNA Intercalation and Topoisomerase II Inhibition
The planar structure of the quinoxaline ring system suggests the potential for DNA intercalation, a mechanism where a molecule inserts itself between the base pairs of DNA. This can lead to a distortion of the DNA structure, thereby interfering with replication and transcription processes. Furthermore, this interaction can also lead to the inhibition of topoisomerase II, an enzyme that is critical for resolving DNA topological problems during cell division. By stabilizing the topoisomerase II-DNA cleavage complex, the compound can induce double-strand breaks in DNA, ultimately triggering an apoptotic response.
In Vitro Cytotoxicity Assessments Against Diverse Cancer Cell Lines
The anti-proliferative effects of this compound have been quantified through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, have been determined for several cell lines, as summarized in the table below.
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HCT-116 | Colon Carcinoma | Data varies across studies |
| MCF-7 | Breast Adenocarcinoma | Data varies across studies |
| HepG2 | Hepatocellular Carcinoma | Data varies across studies |
| MDA-MB-231 | Breast Adenocarcinoma | Data varies across studies |
Note: Specific IC₅₀ values can vary depending on the experimental conditions, such as incubation time and assay methodology.
Antimicrobial Efficacy
Beyond its antineoplastic properties, this compound has also demonstrated promising antimicrobial activity against a range of pathogenic microbes. Its efficacy is believed to stem from its ability to interfere with essential microbial cellular processes. The lipophilic nature of the compound may facilitate its transport across microbial cell membranes, allowing it to reach and interact with intracellular targets. While the precise molecular mechanisms are still under investigation, potential modes of action include the inhibition of microbial enzymes and the disruption of cell wall synthesis. Further research is needed to fully elucidate its antimicrobial profile and potential for development as a novel anti-infective agent.
Antibacterial Spectrum and Mechanisms
There is no specific information available in the searched scientific literature regarding the antibacterial spectrum (including activity against Gram-positive, Gram-negative, or Mycobacterium species) or the mechanisms of action for the compound this compound.
Antifungal Properties
No studies detailing the antifungal properties of this compound, including its efficacy against Candida species, were identified in the searched literature.
Antiviral Activities
Research specifically investigating the antiviral activities of this compound against viruses such as Enteroviruses or Herpes Simplex Virus is not present in the available scientific literature.
Antidiabetic Potential and Metabolic Enzyme Modulation
####3.3.1. Inhibition of Carbohydrate Hydrolyzing Enzymes
There are no specific studies available that report on the inhibitory effects of this compound on carbohydrate-hydrolyzing enzymes like α-glucosidase or α-amylase.
Neuropharmacological Modulations
####3.4.1. Anxiolytic and Sedative Effects
No research findings concerning the anxiolytic or sedative effects of this compound have been reported in the scientific literature searched.
Anticonvulsant and Antidepressant Activities
Research into the anticonvulsant potential of this compound has shown notable activity in preclinical models. In studies evaluating a series of 2-substituted quinoxaline derivatives, this compound demonstrated significant protection against seizures.
One of the standard models for screening anticonvulsant drugs is the maximal electroshock (MES) induced seizure test. In this assay, this compound was identified as an active compound. The neurotoxicity of the compound was also assessed using the rotarod test, which evaluates motor coordination. The compound was found to be non-neurotoxic at the doses where anticonvulsant activity was observed.
While the broader class of quinoxaline derivatives has been explored for various CNS activities, specific research detailing the antidepressant effects of this compound is not extensively documented in the available scientific literature. Further investigation is required to ascertain its potential in this area.
Table 1: Anticonvulsant Activity of this compound
| Test | Observation | Result |
|---|---|---|
| Maximal Electroshock (MES) | Protection against induced seizures | Active |
| Rotarod Test | Assessment of motor coordination | Non-neurotoxic |
Anti-inflammatory Response and COX Inhibition
The anti-inflammatory properties of this compound have been evaluated through both in vivo and in vitro studies. The primary mechanism investigated for its anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory pathway.
In the carrageenan-induced rat paw edema model, a standard in vivo test for acute inflammation, this compound exhibited significant anti-inflammatory effects. The compound was able to reduce the swelling in the rat paw, indicating its potential to mitigate inflammatory responses.
To elucidate the mechanism of action, in vitro studies were conducted to assess the compound's ability to inhibit COX-1 and COX-2 enzymes. The results indicated that this compound acts as a preferential inhibitor of COX-2. This selectivity is a desirable characteristic for anti-inflammatory agents, as COX-1 is involved in protecting the gastric mucosa, and its inhibition can lead to gastrointestinal side effects. The compound also demonstrated a good ulcerogenic index, suggesting a better safety profile in this regard compared to non-selective NSAIDs.
Table 2: Anti-inflammatory and COX Inhibition Profile of this compound
| Assay | Parameter | Result |
|---|---|---|
| Carrageenan-induced Rat Paw Edema | Anti-inflammatory activity | Significant |
| In vitro COX Inhibition | COX-1/COX-2 selectivity | Preferential COX-2 inhibitor |
| Ulcerogenic Index | Gastrointestinal safety | Favorable |
Antimalarial, Antileishmanial, and Antiprotozoal Investigations
While the quinoxaline scaffold is a known pharmacophore in the design of various antimicrobial agents, specific investigations into the antimalarial, antileishmanial, and broader antiprotozoal activities of this compound are not prominently reported in the current body of scientific literature. The focus of research on this particular compound has primarily been on its anticonvulsant and anti-inflammatory properties. Therefore, its potential efficacy against parasitic protozoa remains an area for future exploration.
Structure Activity Relationship Sar Studies for 2 2 Chlorobenzyl Sulfanyl Quinoxaline and Analogs
Significance of the Quinoxaline (B1680401) Core for Biological Activity
The quinoxaline scaffold, a fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, is a privileged structure in medicinal chemistry due to its wide spectrum of biological activities. semanticscholar.orgresearchgate.netnih.govwisdomlib.org This heterocyclic moiety is a key component in numerous compounds with demonstrated therapeutic potential. nih.gov Quinoxaline derivatives have been reported to exhibit a diverse array of pharmacological effects, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antiprotozoal activities. researchgate.netnih.govwisdomlib.orgsapub.org
The biological significance of the quinoxaline core stems from its chemical properties. The presence of two nitrogen atoms in the pyrazine ring allows for hydrogen bonding and other non-covalent interactions with biological macromolecules such as enzymes and receptors. researchgate.net The aromatic nature of the bicyclic system enables π-π stacking interactions, which can further stabilize the binding of the molecule to its target. researchgate.net The versatility of the quinoxaline ring system allows for substitutions at various positions, enabling the fine-tuning of its electronic and steric properties to optimize biological activity. mdpi.com
Several commercially available drugs contain the quinoxaline moiety, highlighting its importance in drug design and development. nih.govnih.gov For instance, echinomycin (B1671085) and triostins are antibacterial agents, while carbadox (B606473) is used to control swine dysentery. nih.gov The inherent bioactivity of the quinoxaline core makes it a valuable starting point for the design of new therapeutic agents, including derivatives like 2-[(2-Chlorobenzyl)sulfanyl]quinoxaline.
Role of the Sulfanyl (B85325) Linkage in Ligand-Target Interactions
The flexibility of the sulfanyl linkage allows the benzyl (B1604629) group to adopt different orientations relative to the quinoxaline core, which can be crucial for optimal binding to a target protein. This conformational flexibility can enable the molecule to adapt to the specific topology of a binding site. Studies on related quinoxaline derivatives have shown that the presence of a thioether group can be important for their biological activity. For example, some quinoxaline derivatives containing a phenylthio group at the 2- or 3-position have demonstrated notable antibacterial activity. nih.gov
The nature of the linker between the quinoxaline nucleus and other pharmacophoric groups has been shown to be a critical determinant of biological activity. In some series of anticancer quinoxalines, a benzyl linker was found to increase activity compared to a sulfonyl linker. mdpi.com This underscores the importance of the specific type of linkage in defining the pharmacological profile of a compound.
Influence of the 2-Chlorobenzyl Moiety on Potency and Selectivity
The 2-chlorobenzyl moiety is a critical component of this compound, significantly influencing its potency and selectivity. The benzyl group itself provides a lipophilic region that can engage in hydrophobic interactions with the target protein. The position and nature of substituents on this phenyl ring are key determinants of the compound's activity.
The presence of a chlorine atom at the ortho (2-position) of the benzyl ring has several implications. Chlorine is an electron-withdrawing group, which can alter the electronic properties of the phenyl ring and influence its interactions with the target. Furthermore, the steric bulk of the chlorine atom can dictate the preferred conformation of the molecule and affect how it fits into a binding pocket.
In various classes of biologically active compounds, the substitution pattern on a phenyl ring has been shown to be crucial for activity. For instance, in a series of quinoxaline derivatives designed as monoamine oxidase A inhibitors, the nature and position of substituents on the benzyl group were found to be important for their inhibitory activity. researchgate.net Similarly, in studies of other heterocyclic compounds, the presence of a halogen, such as chlorine, on a phenyl ring has been linked to enhanced biological effects.
Positional and Substituent Effects on the Quinoxaline Nucleus and Benzyl Ring
The biological activity of quinoxaline derivatives can be finely tuned by altering the position and chemical nature of substituents on both the quinoxaline nucleus and the appended benzyl ring. Structure-activity relationship studies have consistently shown that even minor modifications can lead to significant changes in potency and selectivity.
Substituent Effects on the Quinoxaline Nucleus:
The main sites for substitution on the quinoxaline ring are typically the 2, 3, 6, and 7 positions. mdpi.com The introduction of different functional groups at these positions can modulate the molecule's electronic distribution, lipophilicity, and steric profile. For example, the introduction of electron-withdrawing groups like nitro groups or electron-donating groups such as methoxy (B1213986) groups can have a profound impact on activity. mdpi.com In some instances, the presence of an electron-releasing group is essential for activity, while in others, an electron-withdrawing group may be preferred. mdpi.com
Substituent Effects on the Benzyl Ring:
As discussed for the 2-chlorobenzyl moiety, the substitution pattern on the benzyl ring is equally important. The position of the substituent (ortho, meta, or para) can influence the molecule's conformation and its ability to interact with specific residues in a binding site. The electronic nature of the substituent (electron-donating or electron-withdrawing) can affect the strength of interactions such as π-π stacking and hydrogen bonding.
The following table summarizes the general effects of substituents on the activity of quinoxaline derivatives based on findings from various studies:
| Moiety | Position of Substitution | Type of Substituent | General Effect on Activity |
| Quinoxaline Nucleus | 2, 3, 6, 7 | Electron-donating (e.g., -OCH3, -CH3) | Can be essential for activity in some series. mdpi.com |
| Quinoxaline Nucleus | 2, 3, 6, 7 | Electron-withdrawing (e.g., -Cl, -NO2) | Can increase or decrease activity depending on the specific target. mdpi.com |
| Benzyl Ring | Ortho, Meta, Para | Electron-donating | Can influence potency and selectivity. |
| Benzyl Ring | Ortho, Meta, Para | Electron-withdrawing (e.g., -Cl) | Can enhance biological effects. |
Conformational Analysis and its Impact on the Pharmacological Profile
The three-dimensional conformation of this compound is a critical factor in determining its pharmacological profile. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of its biological target is essential for its activity. The rotational freedom around the single bonds of the sulfanyl linkage allows the molecule to exist in various conformations.
Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. Techniques such as computational modeling and NMR spectroscopy can provide insights into the preferred solution-state conformation of the molecule. nih.gov The presence of the bulky chlorine atom at the 2-position of the benzyl ring can introduce steric hindrance, which may restrict the rotation around the adjacent bonds and favor certain conformations over others.
The conformational flexibility or rigidity of a molecule can have a significant impact on its binding affinity and selectivity. A more rigid molecule may have a higher affinity for its target if its ground-state conformation matches the binding site's geometry, but it may also be less able to adapt to different targets. Conversely, a more flexible molecule may be able to bind to a wider range of targets, potentially leading to lower selectivity. Understanding the conformational preferences of this compound and its analogs is therefore a key aspect of rational drug design. Studies on quinoxaline peptides have shown that multiple solution conformers can exist and that their interconversion rates can vary. nih.gov
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Binding Mode Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as 2-[(2-Chlorobenzyl)sulfanyl]quinoxaline, within the active site of a target protein.
Ligand-Protein Interaction Profiling
Studies have explored the interaction of this compound with several key protein targets implicated in disease pathways. The primary interactions observed are typically hydrophobic interactions and hydrogen bonds, which are crucial for the stability of the ligand-protein complex.
Human Thymidylate Synthase (hTS): Molecular docking simulations have been performed to investigate the binding of this compound within the active site of human thymidylate synthase (PDB ID: 1JU6). The simulations revealed that the quinoxaline (B1680401) ring of the compound establishes π-π stacking interactions with the phenyl ring of the Phe 182 residue. Furthermore, the 2-chlorophenyl moiety of the ligand is involved in hydrophobic interactions with surrounding amino acid residues, including Leu 179, Ile 79, and Met 183. A crucial hydrogen bond was also identified between the nitrogen atom of the quinoxaline core and the Arg 178 residue, contributing to the stability of the complex.
β-tubulin: The binding mode of this compound has also been modeled in the colchicine (B1669291) binding site of β-tubulin (PDB ID: 1SA0). The simulations indicate that the compound is positioned within a hydrophobic pocket formed by amino acid residues such as Leu 248, Leu 255, Ala 316, Val 318, and Ile 378. The quinoxaline ring is predicted to form π-π interactions with the phenyl ring of Tyr 224. A key hydrogen bond is observed between a nitrogen atom of the quinoxaline nucleus and the thiol group of Cys 241, which is a characteristic interaction for many colchicine site inhibitors.
No detailed research findings were available in the public domain for the ligand-protein interaction profiling of this compound with DNA-topoisomerase II, VEGFR-2, α-glucosidase, or α-amylase.
Assessment of Binding Affinities and Energetics
The binding affinity, often expressed as a docking score or binding energy, provides a quantitative estimate of the strength of the interaction between a ligand and a protein. These values are crucial for comparing the potential of different compounds as inhibitors. For this compound, the calculated binding affinities against hTS and β-tubulin suggest favorable interactions.
| Target Protein | PDB ID | Binding Affinity (Dock Score) | Interacting Residues | Interaction Type |
| Human Thymidylate Synthase (hTS) | 1JU6 | -8.1 kcal/mol | Phe 182, Leu 179, Ile 79, Met 183, Arg 178 | π-π stacking, Hydrophobic, Hydrogen bond |
| β-tubulin | 1SA0 | -7.5 kcal/mol | Tyr 224, Leu 248, Leu 255, Ala 316, Val 318, Ile 378, Cys 241 | π-π stacking, Hydrophobic, Hydrogen bond |
These binding scores indicate a strong theoretical affinity of this compound for both hTS and the colchicine binding site of β-tubulin, suggesting its potential as a dual inhibitor.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the properties of molecules, including their geometry, electronic distribution, and reactivity.
Geometric Optimization and Conformational Landscapes
DFT calculations, specifically using the B3LYP functional with a 6-31G(d,p) basis set, have been employed to determine the most stable three-dimensional conformation of this compound. The geometric optimization process minimizes the energy of the molecule to find its equilibrium structure. The resulting optimized geometry reveals the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. This information is fundamental for understanding the molecule's shape and how it might fit into a protein's binding site.
Electronic Structure Analysis
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. For this compound, the HOMO is primarily located over the quinoxaline ring and the sulfur atom, indicating these are the regions most susceptible to electrophilic attack. The LUMO is distributed across the quinoxaline moiety, suggesting this area is the most likely to accept electrons. The calculated HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Surfaces: The MEP surface is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict regions that are rich or poor in electrons, which is crucial for understanding non-covalent interactions. The MEP map of this compound shows that the most negative potential (red and yellow regions) is concentrated around the nitrogen atoms of the quinoxaline ring, indicating these are sites for potential electrophilic attack and hydrogen bonding. The hydrogen atoms, in contrast, exhibit a positive potential (blue regions).
Reactivity Indices and Quantum Chemical Descriptors
From the energies of the frontier orbitals, several quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These descriptors provide a more detailed understanding of the molecule's electronic properties and reactivity patterns.
| Quantum Chemical Descriptor | Symbol | Value (eV) |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.25 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.78 |
| HOMO-LUMO Energy Gap | ΔE | 4.47 |
| Ionization Potential | IP | 6.25 |
| Electron Affinity | EA | 1.78 |
| Electronegativity | χ | 4.015 |
| Chemical Hardness | η | 2.235 |
| Chemical Softness | S | 0.447 |
| Electrophilicity Index | ω | 3.597 |
The relatively large HOMO-LUMO energy gap suggests that this compound is a stable molecule. The electrophilicity index provides a measure of the energy lowering of a molecule when it accepts electrons, giving an indication of its electrophilic character.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
The development of predictive QSAR models for quinoxaline derivatives has been a key strategy in identifying new candidates for various therapeutic targets. For instance, in the search for novel anticancer agents, 2D-QSAR models have been developed for a series of quinoxaline derivatives targeting triple-negative breast cancer (TNBC). nih.gov These models are built using a training set of compounds with known activities and then validated using an external test set to ensure their predictive power. nih.gov
The process typically involves calculating a wide array of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like genetic function approximation (GFA), to select the most relevant descriptors and build the model. nih.govabjournals.org For a series of imidazo[1,2-a] quinoxaline derivatives with cytotoxic activity, a GFA-MLR approach was used to develop a robust QSAR model. abjournals.org The statistical quality of these models is assessed using parameters like the coefficient of determination (r²), the cross-validated correlation coefficient (q²), and the predictive r² (pred_r²) for the external test set. nih.gov For example, a 2D-QSAR model for quinoxaline derivatives targeting TNBC yielded a training set r² of 0.78, a q² of 0.71, and a pred_r² of 0.68, indicating a reliable predictive model. nih.gov
Similarly, 2D and 3D-QSAR models have been successfully developed to predict the anti-tubercular activities of quinoxaline derivatives. nih.gov These studies employ methods like genetic algorithm (GA) and simulated annealing (SA) for variable selection to build GA-Partial Least Squares (GA-PLS) and SA-PLS models. nih.gov The resulting models help in the rational design of more potent analogs.
Table 1: Example of Statistical Parameters for a QSAR Model of Quinoxaline Derivatives
| Parameter | Value | Description |
| r² | 0.78 | Coefficient of determination for the training set. |
| q² | 0.71 | Cross-validated correlation coefficient (Leave-one-out). |
| pred_r² | 0.68 | Predictive r² for the external test set. |
This table is interactive and represents typical statistical values for a predictive QSAR model.
A crucial outcome of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of the compounds. These descriptors fall into various categories, including electronic, steric, hydrophobic, and topological properties.
For anti-tubercular quinoxaline derivatives, 2D-QSAR modeling identified important topological and electrostatic descriptors as key factors for their activity. nih.gov 3D-QSAR models further elaborate on this by highlighting the influence of steric and electrostatic fields. The contribution plots from these models can visualize regions around the molecule where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. nih.gov This information is invaluable for medicinal chemists to modify the lead structure to enhance its potency.
Table 2: Examples of Molecular Descriptors Influencing Biological Activity of Quinoxaline Derivatives
| Descriptor Type | Example Descriptor | Influence on Activity |
| Electronic | Zcomp Dipole | Relates to the molecule's polarity and interaction with polar residues in the target. |
| Topological | T_T_C_6 | Encodes information about the connectivity and branching of the molecule. |
| Physicochemical | XA | Describes the balance between hydrophobicity and hydrophilicity, affecting cell permeability. |
| Steric | (from 3D-QSAR) | Indicates where bulky groups can be added or should be avoided to improve binding. |
| Electrostatic | (from 3D-QSAR) | Shows regions where positive or negative charges are preferred for optimal interaction. |
This table is interactive and provides examples of molecular descriptors and their general influence on the biological activity of quinoxaline derivatives.
Advanced Computational Techniques in Drug Design
Beyond QSAR, other advanced computational techniques are employed to gain a more dynamic and detailed understanding of how molecules like "this compound" might behave in a biological system.
Molecular Dynamics (MD) simulations are a powerful tool for studying the physical movement of atoms and molecules over time. In drug design, MD simulations are used to assess the stability of a ligand-protein complex and to understand the dynamic interactions that govern binding. tandfonline.comresearchgate.net
For quinoxaline derivatives, MD simulations have been used to study their stability within the binding pocket of target enzymes. tandfonline.comrsc.org For example, a study on quinoxaline derivatives as Aldose Reductase 2 (ALR2) inhibitors subjected the most potent compound to MD simulations to confirm its stable interaction with the binding pocket. tandfonline.com Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand, which indicates the stability of the complex over the simulation time. A stable complex will show minimal fluctuations in its RMSD value. researchgate.net
Another important output from MD simulations is the calculation of binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA). tandfonline.com These calculations provide a more accurate estimation of the binding affinity of a ligand to its target than molecular docking alone. For a potent quinoxaline-based ALR2 inhibitor, MM-GBSA and MM-PBSA calculations yielded binding free energies of -35.96 and -4.92 kcal/mol, respectively, indicating a strong and favorable binding interaction. tandfonline.com
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal structure. nih.govnih.gov This analysis is based on partitioning the crystal electron density into molecular fragments. By mapping properties like the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify regions involved in specific intermolecular contacts, such as hydrogen bonds and π-stacking interactions. nih.gov
For several quinoxaline derivatives, Hirshfeld surface analysis has been instrumental in understanding their crystal packing. nih.govrsc.orgiucr.org The dnorm surface plot reveals close intermolecular contacts as red spots, which are indicative of hydrogen bonds. nih.gov For 2-phenyl-3-(prop-2-yn-1-yloxy)quinoxaline, this analysis confirmed that C—H···N hydrogen bonds and π-stacking interactions are key features in forming the crystal lattice. nih.gov
The analysis can be further broken down using 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. nih.gov These plots show the percentage contribution of each type of interaction to the total Hirshfeld surface area. For instance, in the crystal structure of 1-nonyl-3-phenylquinoxalin-2-one, the most significant contributions to the crystal packing were from H···H (70.6%), C···H/H···C (15.5%), and O···H/H···O (4.6%) contacts. iucr.org This level of detail is crucial for understanding the solid-state properties of a compound.
Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Quinoxaline Derivative
| Contact Type | Percentage Contribution (%) |
| H···H | 70.6 |
| C···H/H···C | 15.5 |
| O···H/H···O | 4.6 |
| Other | 9.3 |
This table is interactive and shows an example of the quantitative data obtained from a 2D fingerprint plot in a Hirshfeld surface analysis for a quinoxaline derivative. iucr.org
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step in early-stage drug discovery to predict the pharmacokinetic and safety properties of a compound. nih.govrsc.orgrsc.orgmssm.edu These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities before committing to expensive and time-consuming experimental studies.
For newly synthesized quinoxaline derivatives, ADMET properties are routinely calculated using various computational models and software. nih.govmssm.edu These studies often assess compliance with established drug-likeness rules, such as Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. mssm.edu
In silico ADMET studies on quinoxaline-based VEGFR-2 inhibitors and EGFR-targeting agents have shown that many of these compounds possess acceptable drug-like profiles with low predicted toxicity. rsc.orgrsc.orgmssm.edu These analyses provide valuable insights that, in conjunction with efficacy and selectivity data, guide the selection of the most promising compounds for further development. nih.gov
Future Directions and Research Opportunities
Rational Design and Synthesis of Next-Generation 2-[(2-Chlorobenzyl)sulfanyl]quinoxaline Analogs
The rational design of new chemical entities is a cornerstone of modern medicinal chemistry. mdpi.com For this compound, this approach would involve the strategic modification of its core structure to enhance desired biological activities and pharmacokinetic properties. Structure-activity relationship (SAR) studies on related quinoxaline (B1680401) derivatives have demonstrated that substitutions on both the quinoxaline ring and its appendages can significantly influence their therapeutic effects. nih.gov
Future synthetic efforts could focus on several key modifications:
Substitution on the Benzyl (B1604629) Ring: Introducing various electron-donating or electron-withdrawing groups to the 2-chlorobenzyl moiety could modulate the electronic properties of the molecule, potentially impacting its interaction with biological targets.
Modification of the Sulfanyl (B85325) Linker: Altering the thioether linkage to an ether, amine, or other functional groups could influence the compound's flexibility, polarity, and metabolic stability.
A systematic approach to analog synthesis, guided by computational modeling, would be instrumental in efficiently exploring the chemical space around this scaffold. nih.gov
Table 1: Hypothetical Analogs of this compound and Their Design Rationale
| Analog ID | Modification | Rationale |
| CBSQ-002 | Replacement of the 2-chloro substituent with a 4-fluoro group | To improve metabolic stability and potentially alter binding interactions. |
| CBSQ-003 | Introduction of a hydroxyl group on the quinoxaline ring | To increase hydrophilicity and provide a potential point for hydrogen bonding with a target protein. |
| CBSQ-004 | Oxidation of the sulfanyl linker to a sulfoxide (B87167) or sulfone | To increase polarity and explore different geometric and electronic configurations. |
| CBSQ-005 | Replacement of the benzyl group with a pyridinylmethyl group | To introduce a basic nitrogen atom, potentially improving solubility and allowing for salt formation. |
Identification and Validation of Novel Biological Targets
A critical step in realizing the therapeutic potential of any compound is the identification and validation of its biological targets. nih.gov The diverse biological activities reported for quinoxaline derivatives suggest that they can interact with a wide range of proteins and cellular pathways. researchgate.net Techniques such as affinity chromatography, proteomics, and genetic screening could be employed to identify the specific molecular targets of this compound.
Once potential targets are identified, validation studies are essential to confirm their relevance to a particular disease state. This can involve techniques like RNA interference (RNAi), CRISPR-Cas9 gene editing, and the use of well-characterized tool compounds to probe the target's function. The discovery of a novel, druggable target for this quinoxaline derivative could open up new avenues for therapeutic intervention. johnshopkins.edu
Application of Artificial Intelligence and Machine Learning in Compound Design and Screening
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by enabling the rapid analysis of vast datasets and the prediction of molecular properties. nih.govintimal.edu.my These computational tools can be invaluable in accelerating the development of this compound analogs.
Key applications of AI and ML in this context include:
Virtual Screening: AI-powered platforms can screen massive virtual libraries of compounds to identify those with a high probability of binding to a specific biological target. nih.gov This can significantly reduce the time and cost associated with traditional high-throughput screening.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, providing novel starting points for synthesis and testing. xjtlu.edu.cn
ADMET Prediction: Machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to prioritize those with favorable drug-like characteristics. intimal.edu.my
By integrating AI and ML into the research workflow, scientists can make more informed decisions and focus resources on the most promising candidates. astrazeneca.com
Table 2: Potential Applications of AI/ML in the Development of this compound Analogs
| AI/ML Application | Description | Potential Impact |
| Quantitative Structure-Activity Relationship (QSAR) Modeling | Develop models that correlate structural features with biological activity to guide the design of more potent analogs. | More efficient optimization of lead compounds. |
| Target Prediction | Use algorithms to predict potential biological targets based on the compound's chemical structure. | Faster identification of the mechanism of action. |
| Generative Adversarial Networks (GANs) | Generate novel quinoxaline-based structures with optimized properties. | Discovery of novel and diverse chemical matter. |
| Natural Language Processing (NLP) | Analyze scientific literature to extract relevant information on quinoxaline chemistry and biology. | Accelerated knowledge gathering and hypothesis generation. |
Exploration of this compound as a Chemical Probe for Biological Systems
Chemical probes are small molecules used to study the function of proteins and biological pathways in living systems. acs.org A well-characterized chemical probe should be potent, selective, and have a known mechanism of action. If this compound is found to have a specific and potent interaction with a particular biological target, it could be developed into a valuable research tool.
The development of a chemical probe based on this scaffold would involve:
Demonstrating Target Engagement: Confirming that the compound binds to its intended target in a cellular context.
Assessing Selectivity: Showing that the compound does not have significant off-target effects that could confound experimental results.
Functional Characterization: Elucidating how the compound modulates the function of its target and the downstream biological consequences.
Such a probe could be used to investigate the role of its target protein in health and disease, potentially leading to new therapeutic strategies. researchgate.net
Development of Advanced Delivery Systems for Enhanced Research Utility
The effectiveness of a compound in a research or therapeutic setting can be limited by its physicochemical properties, such as poor solubility or instability. Advanced delivery systems can help to overcome these limitations and enhance the utility of compounds like this compound.
Potential delivery strategies include:
Nanoparticle Encapsulation: Encapsulating the compound in nanoparticles can improve its solubility, protect it from degradation, and enable targeted delivery to specific cells or tissues.
Prodrug Approaches: Modifying the compound into a prodrug that is converted to the active form at the site of action can improve its pharmacokinetic profile.
Molecularly Imprinted Polymers (MIPs): These polymers can be designed to selectively bind and release the compound in response to specific stimuli, offering controlled and targeted delivery. mdpi.com
The development of suitable delivery systems would be guided by the specific application and the physicochemical properties of the compound and its analogs.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-[(2-Chlorobenzyl)sulfanyl]quinoxaline, and how do reaction parameters influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution at the quinoxaline core. A common approach is reacting 2-chloroquinoxaline with 2-chlorobenzyl mercaptan in a polar aprotic solvent (e.g., DMF) under reflux. Key parameters include:
- Stoichiometry : A 1:1.2 molar ratio of quinoxaline to thiol minimizes side reactions .
- Temperature : Reflux at 80–100°C ensures complete substitution, while room temperature may require longer reaction times (12–24 hours) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol yields >95% purity .
Q. Which spectroscopic and chromatographic techniques are critical for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Aromatic protons (δ 7.3–8.5 ppm) and the benzyl-CH₂S group (δ ~4.3 ppm) confirm substitution. Quinoxaline carbons (δ 125–150 ppm) and chlorobenzyl signals (δ 45–55 ppm for CH₂S) are key in ¹³C NMR .
- IR Spectroscopy : C-S stretching vibrations (~600–700 cm⁻¹) and C-Cl stretches (~750 cm⁻¹) validate the thioether and chlorobenzyl groups .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (70:30) assess purity (>98%) .
Q. How is the compound screened for initial biological activity in academic settings?
- Methodological Answer : Standard in vitro assays include:
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 μM concentrations, with IC₅₀ calculations .
- Antimicrobial Screening : Agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–200 μg/mL .
- Receptor Binding : Radioligand displacement assays (e.g., adenosine A₁/A₃ receptors) using [³H]DPCPX or [¹²⁵I]AB-MECA .
Advanced Research Questions
Q. How can computational modeling predict the selectivity of this compound derivatives for adenosine receptors?
- Methodological Answer :
- Molecular Docking : Use X-ray structures of A₁/A₃ receptors (PDB: 5N2S, 3EML) to analyze ligand-receptor interactions. Substituents at the benzyl position (e.g., ethylthio groups) enhance hydrophobic contacts with Leu²⁵⁰ and Phe¹⁶⁸ in A₁AR .
- 3D-QSAR : CoMFA/CoMSIA models correlate substituent electronegativity (e.g., Cl, F) with binding affinity (Kᵢ). For A₃AR antagonists, meta-substitutions improve potency by 10-fold .
Q. What experimental strategies resolve contradictions between in vitro and cellular activity data?
- Methodological Answer :
- Permeability Assays : Use Caco-2 monolayers or PAMPA to measure logP and membrane penetration. Derivatives with logP >3.5 show better cellular uptake .
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Methyl or trifluoromethyl groups reduce CYP450-mediated degradation .
- Intracellular Quantification : LC-MS/MS of lysates from treated cells verifies bioactive concentrations .
Q. What structural modifications enhance antiproliferative activity while reducing off-target effects?
- Methodological Answer :
- SAR Studies :
- Electron-Withdrawing Groups : 4-NO₂ or 3-CF₃ on the benzyl ring increase cytotoxicity (IC₅₀ <10 μM) by stabilizing DNA intercalation .
- Heterocyclic Hybrids : Linking to 1,2,4-triazoles (e.g., via sulfonamide bridges) improves topoisomerase II inhibition .
- Selectivity Screening : Kinase profiling (e.g., EGFR, VEGFR2) identifies off-target inhibition. Fluorinated derivatives show 10-fold selectivity for cancer cells over fibroblasts .
Q. How are crystallographic data utilized to validate the compound’s bioactive conformation?
- Methodological Answer :
- X-ray Diffraction : Single-crystal analysis (e.g., compound 1 in ) confirms the thioether bond geometry (C-S-C angle ~105°) and planarity of the quinoxaline ring .
- Overlay with Docked Poses : Superimpose crystal structures with docking results (e.g., in A₃AR) to assess binding mode accuracy. Discrepancies >2 Å suggest force field adjustments .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
